molecular formula C17H16N4OS B5745558 N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Cat. No. B5745558
M. Wt: 324.4 g/mol
InChI Key: AIROUNCMKPNPNC-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide, also known as MBTH, is a thiosemicarbazone compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of ribonucleotide reductase (RNR), an enzyme that plays a crucial role in DNA synthesis and repair.

Mechanism of Action

N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide inhibits RNR by binding to the active site of the enzyme and preventing the conversion of ribonucleotides to deoxyribonucleotides. This leads to a depletion of the cellular pool of deoxyribonucleotides, which are essential for DNA synthesis and repair. The resulting DNA damage triggers cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. Additionally, N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been shown to enhance the immune response to cancer cells by increasing the production of cytokines and activating immune cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is its selectivity for cancer cells, which minimizes the side effects on normal cells. It also has a long half-life, which allows for less frequent dosing. However, N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has poor bioavailability, which may limit its effectiveness in some cases.

Future Directions

There are several future directions for the research and development of N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide. One area of focus is the optimization of its pharmacokinetic properties, such as solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide treatment. Additionally, the combination of N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide with other chemotherapeutic agents or immunotherapies is being explored as a potential strategy to enhance its efficacy.

Synthesis Methods

N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide can be synthesized by the condensation reaction between 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetic acid hydrazide and benzaldehyde in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization.

Scientific Research Applications

N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been extensively studied for its potential use in cancer treatment. RNR is overexpressed in many types of cancer cells, making it an attractive target for chemotherapy. N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been shown to inhibit RNR activity in cancer cells, leading to cell cycle arrest and apoptosis. In addition, N'-benzylidene-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been found to enhance the cytotoxicity of other chemotherapeutic agents, such as gemcitabine and cisplatin.

properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-21-15-10-6-5-9-14(15)19-17(21)23-12-16(22)20-18-11-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,20,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIROUNCMKPNPNC-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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